molecular formula C11H9BrN2OS B4146260 2-[(2-Bromobenzyl)thio]pyrimidin-4-ol CAS No. 915882-69-8

2-[(2-Bromobenzyl)thio]pyrimidin-4-ol

Cat. No.: B4146260
CAS No.: 915882-69-8
M. Wt: 297.17 g/mol
InChI Key: DBWNIJFARXJZKZ-UHFFFAOYSA-N
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Description

2-[(2-Bromobenzyl)thio]pyrimidin-4-ol is an organic compound that features a pyrimidine ring substituted with a bromobenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromobenzyl)thio]pyrimidin-4-ol typically involves the reaction of 2-bromobenzyl chloride with 4-pyrimidinethiol under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, and requires the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromobenzyl)thio]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated products.

    Substitution: Various substituted pyrimidinols depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Potential use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Bromobenzyl)thio]pyrimidin-4-ol is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The bromobenzylthio group may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromobenzyl)thio]-4-pyrimidinol
  • 2-[(2-chlorobenzyl)thio]-4-pyrimidinol
  • 2-[(2-methylbenzyl)thio]-4-pyrimidinol

Uniqueness

2-[(2-Bromobenzyl)thio]pyrimidin-4-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of other molecules.

Properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c12-9-4-2-1-3-8(9)7-16-11-13-6-5-10(15)14-11/h1-6H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWNIJFARXJZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=CC(=O)N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227545
Record name 2-[[(2-Bromophenyl)methyl]thio]-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915882-69-8
Record name 2-[[(2-Bromophenyl)methyl]thio]-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915882-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2-Bromophenyl)methyl]thio]-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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